molecular formula C24H29N B12397589 BChE-IN-14

BChE-IN-14

Cat. No.: B12397589
M. Wt: 331.5 g/mol
InChI Key: NAKYNKMYONGAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BChE-IN-14 is a selective inhibitor of butyrylcholinesterase, an enzyme that hydrolyzes esters of choline. Butyrylcholinesterase is found in various tissues, including the liver and blood plasma, and plays a role in the breakdown of acetylcholine, a neurotransmitter. Inhibitors of butyrylcholinesterase, such as this compound, are of significant interest in the treatment of neurodegenerative diseases like Alzheimer’s disease, where they help to increase acetylcholine levels in the brain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BChE-IN-14 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may involve the use of various reagents and catalysts to achieve the desired chemical transformations. For example, the preparation might start with the formation of a core structure, followed by the introduction of functional groups through reactions such as alkylation, acylation, or cyclization. Reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis to a larger scale, with considerations for cost, efficiency, and safety. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

BChE-IN-14 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of chemical bonds through the addition of water.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as pH, temperature, and solvent choice are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs.

Scientific Research Applications

BChE-IN-14 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.

    Biology: Employed in research on cholinergic neurotransmission and the role of butyrylcholinesterase in various physiological processes.

    Medicine: Investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease, where it helps to increase acetylcholine levels and improve cognitive function.

    Industry: Utilized in the development of diagnostic assays and as a reference compound in the quality control of pharmaceuticals.

Mechanism of Action

BChE-IN-14 exerts its effects by binding to the active site of butyrylcholinesterase, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft. The molecular targets of this compound include the catalytic active site and peripheral anionic site of butyrylcholinesterase. The pathways involved in its mechanism of action are related to cholinergic neurotransmission and the regulation of acetylcholine levels.

Comparison with Similar Compounds

BChE-IN-14 can be compared with other butyrylcholinesterase inhibitors, such as:

    Donepezil: A well-known acetylcholinesterase inhibitor with some butyrylcholinesterase inhibitory activity.

    Rivastigmine: Another acetylcholinesterase inhibitor that also inhibits butyrylcholinesterase.

    Galantamine: Primarily an acetylcholinesterase inhibitor with limited butyrylcholinesterase inhibition.

The uniqueness of this compound lies in its selectivity for butyrylcholinesterase over acetylcholinesterase, making it a valuable tool for studying the specific role of butyrylcholinesterase in various biological processes and for developing targeted therapies for neurodegenerative diseases.

Properties

Molecular Formula

C24H29N

Molecular Weight

331.5 g/mol

IUPAC Name

N-(naphthalen-2-ylmethyl)-N-(3-phenylpropyl)butan-1-amine

InChI

InChI=1S/C24H29N/c1-2-3-17-25(18-9-12-21-10-5-4-6-11-21)20-22-15-16-23-13-7-8-14-24(23)19-22/h4-8,10-11,13-16,19H,2-3,9,12,17-18,20H2,1H3

InChI Key

NAKYNKMYONGAHY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC1=CC=CC=C1)CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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